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Compound of Interest

Compound Name: 4-Propyl-2-azetidinone

Cat. No.: B1215854 Get Quote

The 2-azetidinone, or β-lactam, is a four-membered cyclic amide that forms the core structural

motif of some of the most important antibiotic classes in history, including penicillins,

cephalosporins, carbapenems, and monobactams.[1][2] The inherent ring strain of this

heterocycle imparts a unique chemical reactivity, making it a powerful electrophile susceptible

to nucleophilic attack.[1] This property is masterfully exploited in its biological mechanism of

action, where it irreversibly acylates and inhibits bacterial enzymes essential for cell wall

synthesis, known as penicillin-binding proteins (PBPs), ultimately leading to cell lysis and

death.[2][3]

Beyond their celebrated role as antibacterial agents, substituted 2-azetidinones have emerged

as versatile scaffolds in medicinal chemistry, demonstrating a wide range of biological activities,

including roles as cholesterol absorption inhibitors, enzyme inhibitors (e.g., chymase, elastase),

and potential agents for treating neurodegenerative diseases.[4][5][6] This guide focuses on a

specific, less-documented derivative, 4-Propyl-2-azetidinone, providing a comprehensive

technical overview for researchers and drug development professionals. We will delve into its

fundamental properties, stereoselective synthesis, chemical reactivity, and prospective

applications, grounded in the established principles of β-lactam chemistry.

Compound Identification and Physicochemical
Properties
Accurate identification is the cornerstone of all chemical research. 4-Propyl-2-azetidinone is

cataloged with specific identifiers and possesses distinct molecular properties that dictate its
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behavior in chemical and biological systems.

Property Value Source

IUPAC Name 4-propylazetidin-2-one [7]

CAS Number 22937-03-7 [7][8]

Molecular Formula C₆H₁₁NO [7][8]

Molecular Weight 113.16 g/mol [7][8]

Synonyms
4-propyl-azetidin-2-one, β-

Caprolactam
[7][8]

Topological Polar Surface Area

(TPSA)
29.1 Å² [8]

logP (calculated) 0.675 [8]

Synthesis and Stereochemistry: The Staudinger
Cycloaddition
The most versatile and widely employed method for constructing the 2-azetidinone ring is the

Staudinger ketene-imine cycloaddition, a formal [2+2] cycloaddition discovered in 1907.[4][9]

This reaction involves the combination of a ketene (or a ketene precursor) with an imine to form

the β-lactam ring.

The synthesis of 4-Propyl-2-azetidinone would logically proceed via the reaction of an

appropriate imine with a ketene generated in situ. A plausible route involves the reaction

between pentanal (valeraldehyde) derived imine and a ketene precursor like an acyl chloride in

the presence of a tertiary amine base.

The stereochemistry at the C3 and C4 positions of the azetidinone ring is a critical determinant

of biological activity and is highly dependent on the reaction mechanism and conditions.[10]

The Staudinger reaction can proceed through a zwitterionic intermediate, and the subsequent

conrotatory ring closure dictates the final stereochemical outcome (cis or trans).[10][11] The

relative orientation of the substituents is crucial; for instance, many classic penicillin and

cephalosporin antibiotics feature a cis-β-lactam configuration.[10] The determination of cis vs.
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trans isomers is typically accomplished using ¹H NMR spectroscopy by analyzing the coupling

constants (J-values) between the C3 and C4 protons.[4]
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Caption: General workflow for the Staudinger synthesis of 4-Propyl-2-azetidinone.

Chemical Reactivity and Mechanistic Insights
The chemical behavior of 4-Propyl-2-azetidinone is dominated by the reactivity of the β-

lactam ring. In a typical, unstrained acyclic amide, the nitrogen's lone pair of electrons

participates in resonance with the carbonyl group, stabilizing the amide bond and rendering the

carbonyl carbon less electrophilic.

However, the geometric constraints of the four-membered ring force the nitrogen atom into a

more pyramidal geometry, significantly reducing this resonance stabilization.[1] This makes the

carbonyl carbon more ketone-like and highly susceptible to nucleophilic attack.[1] This inherent

ring strain is the fundamental reason for the β-lactam's utility as an acylating agent.[1]

Nucleophilic attack, such as by the hydroxyl group of a serine residue in an enzyme's active

site, leads to the opening of the strained ring and the formation of a stable, covalent acyl-

enzyme intermediate.[3]
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Caption: Mechanism of β-lactam-mediated enzyme inhibition.

Biological Significance and Potential Applications in
Drug Development
While specific biological data for 4-Propyl-2-azetidinone is not widely published, its

therapeutic potential can be inferred from the extensive research on the 2-azetidinone scaffold.

Antibacterial Activity: The primary application for β-lactams is as antibiotics.[2] The nature of

the substituent at the C4 position can influence the spectrum of activity and stability against

β-lactamases—enzymes produced by resistant bacteria that hydrolyze the lactam ring.[1]

The simple, non-polar propyl group might confer specific pharmacokinetic properties, such

as improved membrane permeability, which could be an asset in targeting certain types of

bacteria.

Enzyme Inhibition: The azetidinone ring is a privileged scaffold for designing inhibitors of

various enzymes, particularly serine proteases.[6] Its ability to act as a mechanism-based

inhibitor makes it an attractive starting point for developing drugs against targets like human

chymase or elastase, which are implicated in inflammatory and cardiovascular diseases.[6]

Cholesterol Absorption Inhibition: The drug ezetimibe, which contains a highly substituted 2-

azetidinone ring, functions by inhibiting cholesterol absorption in the small intestine.[1][12]

This demonstrates that the β-lactam scaffold is not limited to antimicrobial applications and

can be tailored for diverse therapeutic targets.[13]

The 4-propyl substitution provides a lipophilic handle that can be further functionalized or used

to probe binding pockets in target proteins, making it a valuable building block for combinatorial

chemistry and lead optimization campaigns in drug discovery.

Experimental Protocol: Synthesis of 4-Propyl-2-
azetidinone
The following is a representative protocol for the synthesis of a 4-substituted-2-azetidinone via

the Staudinger reaction. Note: This is a generalized procedure and requires optimization and

adherence to all laboratory safety protocols.
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Objective: To synthesize 4-Propyl-2-azetidinone from an N-benzylidene-1-amine and

propionyl chloride.

Materials:

N-benzylidene-1-amine (or other suitable imine)

Propionyl Chloride (as a precursor to methylketene)

Triethylamine (Et₃N), distilled

Dichloromethane (CH₂Cl₂), anhydrous

Saturated aqueous sodium bicarbonate (NaHCO₃)

Brine (saturated aqueous NaCl)

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic

stirrer, a dropping funnel, and a nitrogen inlet, add the imine (1.0 eq) and anhydrous CH₂Cl₂

(approx. 0.2 M concentration).

Base Addition: Add triethylamine (2.0 eq) to the solution. Cool the reaction mixture to 0 °C in

an ice bath.

Ketene Precursor Addition: Dissolve propionyl chloride (1.2 eq) in a small volume of

anhydrous CH₂Cl₂ and add it to the dropping funnel. Add the acyl chloride solution dropwise

to the stirred reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room

temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer
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Chromatography (TLC) until the starting imine is consumed.

Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel

and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent

in vacuo to obtain the crude product.

Chromatography: Purify the crude residue by flash column chromatography on silica gel

using an appropriate solvent gradient (e.g., 10% to 50% ethyl acetate in hexane) to isolate

the cis and trans isomers of 4-Propyl-2-azetidinone.

Characterization: Characterize the purified product(s) using ¹H NMR, ¹³C NMR, IR

spectroscopy, and mass spectrometry to confirm the structure and determine the

stereochemical ratio.

Conclusion
4-Propyl-2-azetidinone, while a simple derivative of the famed β-lactam family, represents a

valuable chemical entity for scientific exploration. Its synthesis is accessible through

established methodologies like the Staudinger cycloaddition, and its reactivity is governed by

the predictable yet potent chemistry of its strained four-membered ring. For researchers in drug

development, it serves as both a potential lead compound and a versatile building block for

creating more complex molecules with tailored biological activities, from novel antibiotics to

inhibitors of key physiological enzymes. Further investigation into its specific biological profile is

warranted to fully unlock its therapeutic potential.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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